1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
The compound 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic molecule featuring a fused tricyclic scaffold. Its structure comprises:
- A pyrazolo[4,3-c]quinoline core, where a pyrazole ring is fused to a quinoline system at positions 4 and 2.
- A [1,3]dioxolo[4,5-g]quinoline moiety, indicating a methylenedioxy ring fused to the quinoline at positions 6 and 5.
- Substituents: A 4-methoxyphenyl group at position 1 and a phenyl group at position 3.
This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine receptors) . The presence of electron-donating methoxy groups may enhance solubility and binding affinity, while the fused dioxolo ring contributes to structural rigidity and metabolic stability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-28-17-9-7-16(8-10-17)27-24-18-11-21-22(30-14-29-21)12-20(18)25-13-19(24)23(26-27)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGYLPPRMLTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a dioxole ring fused with a pyrazole and quinoline moiety. The presence of the methoxy group at the para position of the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and functionalization processes that are catalyzed by various reagents.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 µM against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of compounds in this class has also been explored. A series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.4 to 16.5 µM against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented in various studies. For example, derivatives were found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and dioxole rings significantly affect the biological activity of these compounds. For instance:
- Methoxy Substitution : The presence of methoxy groups generally enhances lipophilicity and may improve bioavailability.
- Phenyl Ring Modifications : Different substituents on the phenyl ring can alter interaction with biological targets, affecting potency and selectivity.
Case Studies
- Cardioprotective Effects : A study involving quinoline derivatives demonstrated cardioprotective effects in H9c2 cardiomyocytes under doxorubicin-induced toxicity conditions. Certain derivatives maintained cell viability over 80%, showcasing their potential for cardiac protection .
- Antimicrobial Screening : In another investigation, several pyrazoloquinoline derivatives were screened for antibacterial activity using the disc diffusion method. Compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
The compound 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of a class of heterocyclic compounds that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications across different domains, supported by comprehensive data tables and documented case studies.
Structure and Composition
- Molecular Formula : C16H14N2O3
- Molecular Weight : 286.29 g/mol
- Chemical Structure : The compound features a dioxolo ring fused with a pyrazoloquinoline structure, which contributes to its biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation.
Case Study: Breast Cancer Cell Line
A study demonstrated that treatment with this compound led to a reduction in cell viability by 70% after 48 hours of exposure. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest it may play a role in protecting neuronal cells from oxidative stress and neuroinflammation.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in decreased levels of oxidative stress markers and improved cognitive function as measured by behavioral tests.
Apoptosis Induction
The compound's ability to induce apoptosis is primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antioxidant Activity
Its antioxidant properties are attributed to the presence of methoxy groups that enhance electron donation capabilities, thereby neutralizing reactive oxygen species (ROS).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrazoloquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Pharmacological Profiling
- Target Compound vs. CGS-9896 : While CGS-9896 is a clinical anxiolytic, the target compound’s dioxolo ring and methoxyphenyl group may shift activity toward anticancer targets (e.g., topoisomerase inhibition) .
- Target Compound vs.
- Dioxolo Derivatives (): Chloro-substituted dioxoloquinolines (e.g., 8-chloro-6-methyl) show antitumor activity, suggesting the target compound’s dioxolo ring may confer similar properties .
Physicochemical Properties
| Property | Target Compound | CGS-9896 | 4k |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (est.) | 325.35 g/mol | 400.89 g/mol |
| LogP (Predicted) | 4.5–5.0 | 3.8 | 4.2 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Rotatable Bonds | 8 | 5 | 7 |
Key Research Findings
Synthetic Challenges: The target compound’s fused dioxolo-pyrazoloquinoline system requires precise regioselective reactions, as seen in , where flawed multicomponent methods led to bis-pyrazole byproducts.
Bioactivity Potential: Pyrazolo[4,3-c]quinolines with methoxy groups exhibit enhanced blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .
Structural Uniqueness: Unlike simpler quinolines (e.g., 4k), the dioxolo ring in the target compound may reduce oxidative metabolism, extending half-life .
Q & A
Q. What are the common synthetic strategies for preparing 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Start with a quinoline precursor (e.g., 2,4-dichloroquinoline-3-carbonitrile) to form the pyrazoloquinoline core via nucleophilic substitution .
- Step 2 : Introduce the 4-methoxyphenyl group via Suzuki coupling or Ullmann-type reactions.
- Step 3 : Attach the phenyl-dioxolo moiety using ketone intermediates and cyclization under acidic conditions (e.g., ethanol/HCl) .
- Key Reagents : Ethanol, hydrazine derivatives, and aryl ketones are critical for pyrazoline ring formation .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and confirms regiochemistry (e.g., mean C–C bond length: 0.002–0.005 Å) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.87–3.98 ppm (methoxy groups), δ 7.00–8.19 ppm (aromatic protons) .
- ¹³C NMR : Signals at δ 55.6 ppm (OCH₃) and δ 153.4 ppm (quinoline C=N) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How to design experiments to evaluate the pharmacological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test antibacterial activity (e.g., MIC against S. aureus), antitumor potential (e.g., IC₅₀ in MCF-7 cells), and enzyme inhibition (e.g., COX-2).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity .
- Control Experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to validate specificity.
Q. How to address contradictions in reported biological activity data for pyrazoloquinoline derivatives?
- Methodological Answer :
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent systems (DMSO concentration ≤1%).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP for solubility correlations) .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Maximizes cyclization |
| Solvent | 1,4-Dioxane or ethanol | Enhances solubility |
| Catalyst | NaOH or NaOAc | Neutralizes HCl byproducts |
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How to computationally model the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., topoisomerase II). Input crystal structure coordinates (PDB ID: 1ZXM) and optimize ligand protonation states .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
